3-Cyclopropylprop-2-ynenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropylprop-2-ynenitrile is an organic compound with the molecular formula C₆H₅N It is characterized by a cyclopropyl group attached to a prop-2-ynenitrile moiety
Mechanism of Action
Target of Action
It is known that cyclopropane-containing compounds are widely used in synthetic and pharmaceutical chemistry due to their unique structural and chemical properties .
Mode of Action
A study on a similar compound, yne-alkylidenecyclopropanes, suggests that the reaction starts with oxidative cyclometallation of alkyne and acp, followed by ring opening of the cyclopropyl (cp) group and reductive elimination to form the cycloadduct .
Biochemical Pathways
Cyclopropane biosynthesis is known to involve two major pathways, depending on whether the reaction involves an exogenous c1 unit from s-adenosylmethionine (sam) or not .
Pharmacokinetics
Understanding the pharmacokinetics and pharmacodynamics of a compound is crucial in drug discovery and development . This includes absorption, distribution, metabolism, and excretion (ADME) properties, which impact the bioavailability of the compound .
Result of Action
Cyclopropane-containing compounds are known for their unique structural and chemical properties, which make them widely used in synthetic and pharmaceutical chemistry .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. For instance, changes in temperature, light, and other environmental conditions can affect the production of plant secondary metabolites . .
Biochemical Analysis
Biochemical Properties
. It is known that the compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context and the presence of other molecules in the system .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 3-Cyclopropylprop-2-ynenitrile at different dosages in animal models have not been extensively studied .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Cyclopropylprop-2-ynenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Nitriles can be made by dehydrating amides. This is achieved by heating a solid mixture of the amide and phosphorus (V) oxide, P₄O₁₀.
From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide, producing hydroxynitriles.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, yield, and purity requirements.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium or potassium cyanide in ethanol.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted nitriles.
Scientific Research Applications
3-Cyclopropylprop-2-ynenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials .
Comparison with Similar Compounds
Propiolonitrile: Similar in structure but lacks the cyclopropyl group.
Cyclopropylacetonitrile: Contains a cyclopropyl group but differs in the position of the nitrile group.
Cyclopropylmethylamine: Similar cyclopropyl group but contains an amine instead of a nitrile.
Uniqueness: 3-Cyclopropylprop-2-ynenitrile is unique due to the presence of both a cyclopropyl group and a prop-2-ynenitrile moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
3-cyclopropylprop-2-ynenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N/c7-5-1-2-6-3-4-6/h6H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFHWRSVWBEJNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C#CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
91.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.